1-(Bromomethyl)propyl ethyl ether
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Overview
Description
1-(Bromomethyl)propyl ethyl ether is an organic compound with the molecular formula C6H13BrO It is a member of the ether family, characterized by the presence of an oxygen atom connected to two alkyl or aryl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)propyl ethyl ether can be synthesized through the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide in an S_N2 reaction. For this compound, the alkoxide ion is typically derived from ethanol, and the primary alkyl halide is 1-bromobutane. The reaction is carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to generate the alkoxide ion .
Industrial Production Methods: Industrial production of ethers, including this compound, often involves the acid-catalyzed dehydration of alcohols. This method is limited to primary alcohols due to the tendency of secondary and tertiary alcohols to undergo elimination reactions .
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)propyl ethyl ether undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, to form alcohols.
Oxidation Reactions: The ether can be oxidized to form aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The compound can be reduced to form alkanes or alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: Alcohols (e.g., 1-propanol).
Oxidation: Aldehydes (e.g., propanal) or carboxylic acids (e.g., propanoic acid).
Reduction: Alkanes (e.g., butane) or alcohols (e.g., 1-butanol).
Scientific Research Applications
1-(Bromomethyl)propyl ethyl ether has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of other ethers and alcohols.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with certain drugs.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)propyl ethyl ether involves its ability to undergo nucleophilic substitution reactions. The bromine atom, being a good leaving group, can be replaced by various nucleophiles, leading to the formation of different products. This reactivity is primarily due to the electron-withdrawing nature of the bromine atom, which makes the carbon atom it is attached to more susceptible to nucleophilic attack .
Comparison with Similar Compounds
1-Bromobutane: Similar in structure but lacks the ether functional group.
Ethyl bromide: Contains a bromine atom and an ethyl group but lacks the additional alkyl chain.
1-Bromo-2-ethoxybutane: Similar structure with an additional ethoxy group.
Uniqueness: 1-(Bromomethyl)propyl ethyl ether is unique due to the presence of both a bromine atom and an ether functional group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis .
Properties
IUPAC Name |
1-bromo-2-ethoxybutane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13BrO/c1-3-6(5-7)8-4-2/h6H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTHYBQPQQMKSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CBr)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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